BRD4 Inhibitor-16

CAS No.:

Cat. No.: VC20244295

Molecular Formula: C42H43N7O8S

Molecular Weight: 805.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H43N7O8S |

|---|---|

| Molecular Weight | 805.9 g/mol |

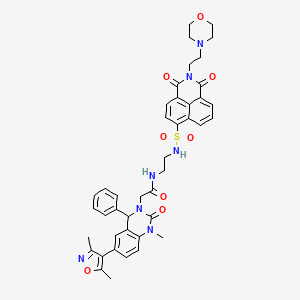

| IUPAC Name | 2-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]-N-[2-[[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfonylamino]ethyl]acetamide |

| Standard InChI | InChI=1S/C42H43N7O8S/c1-26-37(27(2)57-45-26)29-12-14-34-33(24-29)39(28-8-5-4-6-9-28)49(42(53)46(34)3)25-36(50)43-16-17-44-58(54,55)35-15-13-32-38-30(35)10-7-11-31(38)40(51)48(41(32)52)19-18-47-20-22-56-23-21-47/h4-15,24,39,44H,16-23,25H2,1-3H3,(H,43,50) |

| Standard InChI Key | UIMJBTYHXUBLPQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC(=O)NCCNS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCN8CCOCC8)C |

Introduction

Chemical and Structural Properties of BRD4 Inhibitor-16

BRD4 Inhibitor-16 is a synthetic small molecule optimized for high-affinity binding to the bromodomain of BRD4. Its structure features an oxindole core linked to a methylindazole moiety, a design that enhances both potency and selectivity . The compound’s molecular architecture enables precise interaction with the acetyl-lysine binding pocket of BRD4, effectively displacing histone substrates and disrupting transcriptional coactivator functions .

Molecular Specifications

The chemical profile of BRD4 Inhibitor-16 is summarized in Table 1.

Table 1: Molecular Characteristics of BRD4 Inhibitor-16

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 805.9 g/mol |

| Target | BRD4 Bromodomain |

| Pathway | Epigenetic Regulation |

| Storage Conditions | -20°C, desiccated |

Source: Adapted from MedChemExpress and BioCat GmbH .

The compound’s stability under recommended storage conditions ( minutes in liver microsomes) and oral bioavailability () further support its suitability for in vivo applications .

Mechanism of Action: Targeting BRD4-Dependent Transcriptional Regulation

BRD4, a member of the BET protein family, facilitates transcriptional elongation by recruiting positive transcription elongation factor b (P-TEFb) to acetylated chromatin regions . BRD4 Inhibitor-16 binds competitively to the bromodomain, preventing BRD4 from recognizing acetylated lysine residues on histones and non-histone proteins (e.g., NF-κB, STAT3) . This disruption attenuates oncogenic transcriptional programs, including the expression of MYC, BCL2, and CDK6, which are critical for cancer cell survival and proliferation .

Selectivity and Off-Target Considerations

Unlike pan-BET inhibitors such as JQ1 or OTX015, BRD4 Inhibitor-16 exhibits preferential binding to BRD4 over other BET family members (e.g., BRD2, BRD3) . Biochemical assays demonstrate a 667-fold selectivity for BRD4 BD2 over BD1 and 9–32-fold selectivity over BD2 domains of BRD2/3/T . This specificity minimizes off-target effects associated with broader BET inhibition, such as thrombocytopenia or gastrointestinal toxicity .

Preclinical Efficacy and Pharmacological Profiling

In Vitro Antiproliferative Activity

BRD4 Inhibitor-16 suppresses the growth of diverse cancer cell lines, including melanoma (A375), ovarian cancer (ES-2), and triple-negative breast cancer (MDA-MB-231), with IC values in the low nanomolar range . In A375 cells, treatment with 10 nM BRD4 Inhibitor-16 depletes phosphorylated BRD4 and c-MYC, whereas 50 nM JQ1 fails to achieve comparable effects . CRISPR/Cas9-mediated BRD4 knockout phenocopies these effects, confirming on-target activity .

In Vivo Tumor Suppression

In xenograft models of melanoma (A375) and ovarian cancer (ES-2), daily oral administration of BRD4 Inhibitor-16 (10 mg/kg) induces tumor regression by >70% within 21 days . Comparative studies with the clinical-stage inhibitor BMS-986158 reveal superior efficacy of BRD4 Inhibitor-16 in reducing Ki67 proliferation indices and enhancing caspase-3-mediated apoptosis . Notably, the compound also modulates tumor-associated macrophages (TAMs) by downregulating colony-stimulating factor 1 (CSF1) in cancer cells, thereby impairing TAM recruitment and activation .

Pharmacokinetics and Toxicology

"The development of BRD4 Inhibitor-16 marks a paradigm shift in targeting transcriptional dependencies in cancer. Its selectivity profile addresses a critical gap in BET inhibitor therapeutics." — Adapted from Zhang et al., 2022 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume